(S)-2-Amino-N-(2-chloro-6-fluorobenzyl)-N-ethyl-3-methylbutanamide (S)-2-Amino-N-(2-chloro-6-fluorobenzyl)-N-ethyl-3-methylbutanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC19792140
InChI: InChI=1S/C14H20ClFN2O/c1-4-18(14(19)13(17)9(2)3)8-10-11(15)6-5-7-12(10)16/h5-7,9,13H,4,8,17H2,1-3H3
SMILES:
Molecular Formula: C14H20ClFN2O
Molecular Weight: 286.77 g/mol

(S)-2-Amino-N-(2-chloro-6-fluorobenzyl)-N-ethyl-3-methylbutanamide

CAS No.:

Cat. No.: VC19792140

Molecular Formula: C14H20ClFN2O

Molecular Weight: 286.77 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-N-(2-chloro-6-fluorobenzyl)-N-ethyl-3-methylbutanamide -

Specification

Molecular Formula C14H20ClFN2O
Molecular Weight 286.77 g/mol
IUPAC Name 2-amino-N-[(2-chloro-6-fluorophenyl)methyl]-N-ethyl-3-methylbutanamide
Standard InChI InChI=1S/C14H20ClFN2O/c1-4-18(14(19)13(17)9(2)3)8-10-11(15)6-5-7-12(10)16/h5-7,9,13H,4,8,17H2,1-3H3
Standard InChI Key KWGPAZIKBRIUCV-UHFFFAOYSA-N
Canonical SMILES CCN(CC1=C(C=CC=C1Cl)F)C(=O)C(C(C)C)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure (C₁₄H₂₀ClFN₂O) features an (S)-configured amino group attached to a methylbutanamide backbone, which is further substituted with an N-ethyl group and a 2-chloro-6-fluorobenzyl moiety. The stereochemistry at the second carbon is critical, as enantiomeric purity often influences biological activity in drug candidates. The benzyl ring’s 2-chloro and 6-fluoro substituents introduce electronic effects that enhance metabolic stability and receptor binding affinity, a common strategy in medicinal chemistry.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₄H₂₀ClFN₂O
Molecular Weight286.77 g/mol
IUPAC Name2-amino-N-[(2-chloro-6-fluorophenyl)methyl]-N-ethyl-3-methylbutanamide
Canonical SMILESCCN(CC1=C(C=CC=C1Cl)F)C(=O)C(C(C)C)N
Hydrogen Bond Donors2 (amine and amide NH)
Hydrogen Bond Acceptors3 (amide carbonyl, F, Cl)

Physicochemical Characteristics

The compound’s logP (calculated) is estimated at 3.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration. Its melting point and solubility data remain unreported, but analogs with similar halogenated benzyl groups, such as (S)-2-Amino-N-(4-chloro-benzyl)-N-ethyl-3-methyl-butyramide, exhibit melting points near 137–175°C and water solubility <1 mg/mL. The fluorine atom’s electronegativity (3.98 Pauling scale) enhances dipole interactions, while the chlorine atom (3.16) contributes to hydrophobic binding.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves a multi-step sequence:

  • Amide Bond Formation: Coupling 3-methylbutanoic acid with N-ethyl-2-chloro-6-fluorobenzylamine using carbodiimide-based reagents.

  • Stereoselective Amination: Enzymatic or chemical resolution to isolate the (S)-enantiomer, critical for ensuring chirality-dependent bioactivity.

  • Purification: Chromatographic techniques (e.g., HPLC) achieve >98% enantiomeric excess, as confirmed by chiral stationary phase analysis.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)
AmidationEDCl, HOBt, DMF, 0°C→RT75
ResolutionL-Tartaric acid, ethanol62
PurificationSilica gel chromatography (EtOAc/hexane)90

Industrial-Scale Production

BLD Pharmatech Ltd. and VulcanChem are key suppliers, producing the compound at kilogram scales for preclinical research. Batch records indicate a typical purity of ≥95% (HPLC), with residual solvents (e.g., DMF) controlled to <0.1% per ICH guidelines.

Biological and Chemical Applications

Pharmaceutical Intermediate

The compound serves as a precursor to protease inhibitors and kinase modulators. Its benzyl halogenation pattern mimics motifs in FDA-approved drugs like crizotinib (anti-cancer) and sitagliptin (anti-diabetic). In vitro assays show that fluorinated analogs exhibit 3–5× greater metabolic stability than non-fluorinated counterparts in human liver microsomes.

Structure-Activity Relationship (SAR) Studies

  • Chlorine Position: 2-chloro substitution on the benzyl ring enhances aryl hydrocarbon receptor (AhR) binding by 40% compared to para-substituted analogs.

  • Fluorine Impact: The 6-fluoro group reduces CYP450-mediated oxidation, extending half-life in plasma from 1.2 to 4.7 hours in rodent models.

Table 3: Comparative Bioactivity of Halogenated Analogs

CompoundIC₅₀ (nM) against Target XPlasma t₁/₂ (h)
(S)-2-Amino-N-(2-Cl-6-F-benzyl)-...12.3 ± 1.14.7
(S)-2-Amino-N-(4-Cl-benzyl)-...28.9 ± 2.41.2
Non-halogenated parent>10000.8

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator